molecular formula C18H19NO4S B8207954 (3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid

(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid

Cat. No.: B8207954
M. Wt: 345.4 g/mol
InChI Key: JLUIYUZKJNEQGZ-OAHLLOKOSA-N
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Description

(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid is a complex organic compound that features a combination of functional groups, including an amino group, a phenylmethoxycarbonyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid typically involves multiple steps, starting from readily available starting materials One common approach involves the protection of the amino group using a carbamate protecting group such as the carboxybenzyl (CBz) groupThe final step involves the deprotection of the amino group to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and optimization of purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The phenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxyl group can yield alcohols.

Scientific Research Applications

(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. The phenylmethoxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(3R)-3-(phenylmethoxycarbonylamino)-4-phenylsulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c20-17(21)11-15(13-24-16-9-5-2-6-10-16)19-18(22)23-12-14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,19,22)(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUIYUZKJNEQGZ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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